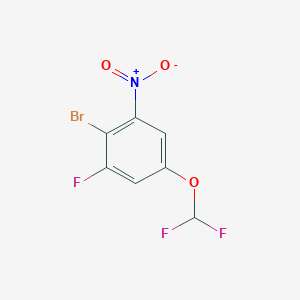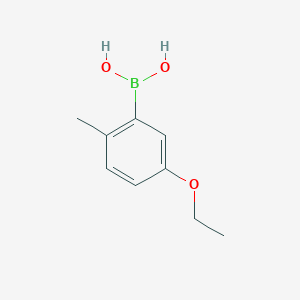
(5-Ethoxy-2-methylphenyl)boronic acid
Vue d'ensemble
Description
“(5-Ethoxy-2-methylphenyl)boronic acid” is a type of boronic acid, which is a compound that contains a boron atom bonded to an oxygen atom and two hydroxyl groups . The molecular formula is C6H3CH3OCH2CH3B(OH)2 . Boronic acids are highly valuable building blocks in organic synthesis .
Chemical Reactions Analysis
Boronic acids, including “(5-Ethoxy-2-methylphenyl)boronic acid”, are used in various chemical reactions. One of the most common is the Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . Another reaction involving boronic acids is the protodeboronation, which has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis
“(5-Ethoxy-2-methylphenyl)boronic acid” is a solid compound . Its melting point is between 89-94 °C . The compound is also hygroscopic .Applications De Recherche Scientifique
Synthetic Applications in Organic Chemistry
Fluorescence Quenching and Sensing
Boronic acid derivatives have been studied for their fluorescence quenching properties, which are important for developing sensors. The study of 5-chloro-2-methoxy phenyl boronic acid (5CMPBA) and 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) in alcohols revealed the potential for boronic acid derivatives in sensing applications through fluorescence measurements (H. S. Geethanjali et al., 2015).
Development of Chemosensors
Boronic acids play a significant role in the development of chemosensors for detecting bioactive substances. These sensors are crucial for disease prevention, diagnosis, and treatment. The interaction of boronic acids with diols forms the basis for creating fluorescent sensors that probe carbohydrates and other bioactive substances (S. Huang et al., 2012).
Biomedical Applications
In the biomedical field, boronic acids are incorporated into polymers for various applications, including HIV, obesity, diabetes, and cancer treatment. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers highlight their value in creating new biomaterials (J. Cambre & B. Sumerlin, 2011).
Catalysis
Boronic acids are emerging as catalysts in organic reactions, promoting transformations of hydroxy groups into useful products under mild conditions. This catalytic activity opens up new avenues for the electrophilic and nucleophilic activation in various organic reactions, including amide formation from carboxylic acids and alcohols, and the activation of diols and saccharides (D. Hall, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
(5-ethoxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-8-5-4-7(2)9(6-8)10(11)12/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCHKBZNYZCGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethoxy-2-methylphenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



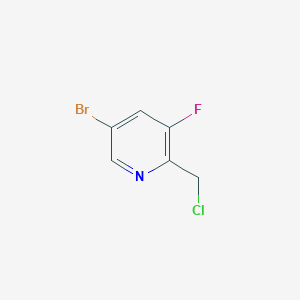
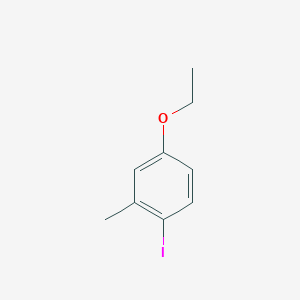
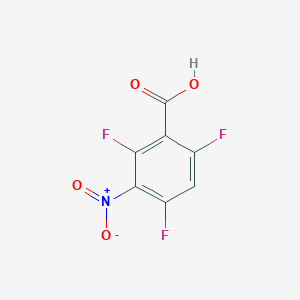
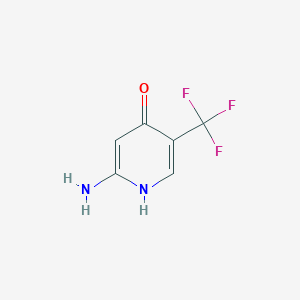
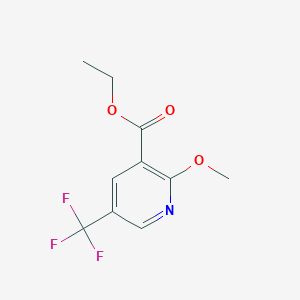
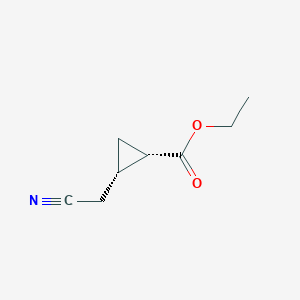
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidine](/img/structure/B1446276.png)
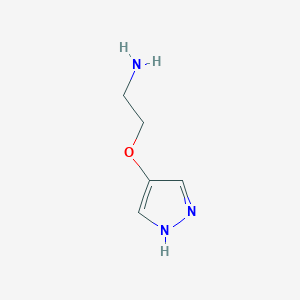
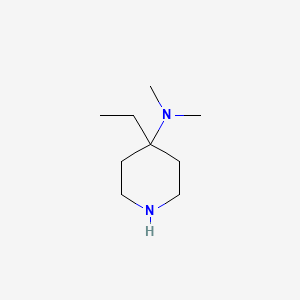
![(2-Bromo-6-hydroxy-4-methylphenyl)[1-(2-hydroxyethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B1446279.png)
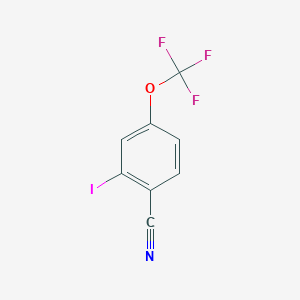
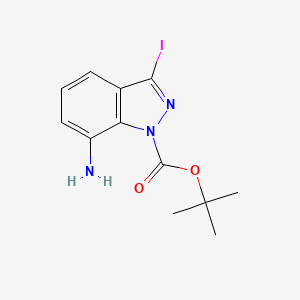
![(3-Naphthalen-1-yl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1446287.png)
